Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-

Description

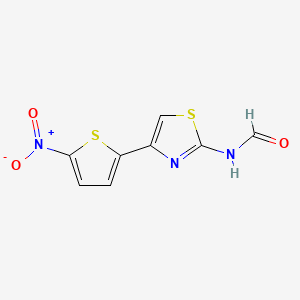

Formamide, N-(4-(5-nitro-2-furyl)-2-thiazolyl)-, commonly abbreviated as FANFT, is a synthetic nitrofuran derivative with potent carcinogenic properties. Structurally, it consists of a thiazole ring linked to a 5-nitro-2-furyl group via a formamide moiety (Figure 1). FANFT is a well-characterized experimental carcinogen used extensively to induce urinary bladder carcinomas in rodent models .

Properties

CAS No. |

58139-46-1 |

|---|---|

Molecular Formula |

C8H5N3O3S2 |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |

InChI |

InChI=1S/C8H5N3O3S2/c12-4-9-8-10-5(3-15-8)6-1-2-7(16-6)11(13)14/h1-4H,(H,9,10,12) |

InChI Key |

VBZZWXOIPRPHKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-

General Synthetic Strategy

The synthesis of N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-formamide typically involves the following key steps:

- Construction of the thiazole ring substituted at the 2-position with a formamide group.

- Incorporation of the 5-nitro-2-thienyl substituent at the 4-position of the thiazole ring.

- Functional group transformations to introduce the formamide moiety onto the thiazolyl nitrogen.

This synthetic approach is generally carried out by condensation reactions, cyclizations, and selective functional group modifications.

Detailed Synthetic Routes

Thiazole Ring Formation and Substitution

The thiazole ring is commonly synthesized by condensation of α-haloketones or α-haloaldehydes with thioamides or thioureas. For the preparation of the 4-(5-nitro-2-thienyl)-2-thiazolyl intermediate, the following steps are involved:

- Synthesis of 5-nitro-2-thiophenecarboxaldehyde or related derivatives as starting materials.

- Reaction with appropriate thioamide derivatives to form the thiazole ring via cyclization.

Introduction of the Formamide Group

The formamide moiety is introduced by formylation of the amino group on the thiazole ring, which can be achieved through:

- Direct reaction of the amino-thiazole intermediate with formylating agents such as formic acid derivatives, formic acid itself, or formamide under controlled conditions.

- Alternatively, conversion of the amino group to an isocyanate intermediate followed by hydrolysis to form the formamide.

Representative Example from Literature

While direct literature specifically on N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-formamide is limited, analogous compounds such as N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide have been prepared and studied, providing a close synthetic precedent.

- The preparation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide involves the condensation of 5-nitro-2-furyl-substituted thiazole intermediates with formamide derivatives.

- This method includes purification steps such as column chromatography and crystallization to isolate the pure formamide derivative.

Analytical Data and Research Outcomes

Physical and Chemical Properties

| Property | Data (Approximate) |

|---|---|

| Molecular Formula | C8H5N3O4S |

| Molecular Weight | 239.21 g/mol |

| Boiling Point | ~200 °C (estimated) |

| Density | 1.6331 g/cm³ (estimated) |

| Refractive Index | 1.6320 (estimated) |

| CAS Number | 24554-26-5 |

These properties are consistent with heterocyclic formamide derivatives bearing nitro-substituted thienyl groups.

Biological and Chemical Activity

- Compounds structurally related to N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-formamide have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and Helicobacter pylori strains.

- The nitro group on the thienyl ring is believed to be reduced enzymatically in bacteria, producing reactive intermediates that damage DNA and proteins, leading to antibacterial effects.

- Toxicological studies on similar compounds indicate potential carcinogenicity depending on the mode of administration, highlighting the importance of synthetic purity and controlled usage.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of 5-nitro-2-thiophenecarboxaldehyde | Nitration of 2-thiophenecarboxaldehyde or commercial source | Key starting material for thiazole synthesis |

| Cyclization with thioamide | Heating in polar solvents (e.g., ethanol) | Formation of 4-(5-nitro-2-thienyl)-2-thiazolyl intermediate |

| Formylation | Reaction with formamide or formic acid derivatives | Introduction of formamide group on thiazole nitrogen |

| Purification | Column chromatography, recrystallization | Isolation of pure N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-formamide |

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Condensation: The formamide group can react with aldehydes or ketones to form imines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Mechanism of Carcinogenicity

FANFT requires metabolic activation to exert its carcinogenic effects. Key studies demonstrate that prostaglandin endoperoxide synthetase (PGHS) mediates its cooxidative metabolism, generating reactive intermediates that bind to DNA, RNA, and proteins . This binding is enhanced in germfree rats, suggesting gut microbiota may modulate detoxification pathways . The primary metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT), is mutagenic and implicated in bladder carcinogenesis .

Target Organs and Pathological Features

- Urinary Bladder: FANFT predominantly induces transitional cell carcinomas in rats and mice, with histopathological features mirroring human bladder cancer .

- Forestomach: When administered via gavage, FANFT causes squamous cell carcinomas in the forestomach, highlighting route-dependent carcinogenicity .

- Renal Effects : Long-term exposure to FANFT metabolites correlates with renal papillary necrosis and pelvic hyperplasia .

In Vitro and In Vivo Models

FANFT-induced bladder tumors (e.g., MBT-2 cell line) are transplantable and used to study tumor progression and drug responses . Orthotopic implantation in rat bladder submucosa yields high tumor take rates (79–100%), making it a robust model for bladder cancer research .

Comparison with Similar Compounds

FANFT belongs to a class of 5-nitrofuran derivatives with diverse carcinogenic profiles. Below is a detailed comparison with structurally related compounds, including metabolites and analogs (Table 1).

Table 1: Comparative Analysis of FANFT and Related Nitrofuran Derivatives

Key Findings:

Structural Determinants of Organ Specificity :

- The formamide/acetylamide moiety in FANFT and NFTA dictates target organ specificity. FANFT’s formamide group facilitates bladder-specific bioactivation via PGHS, while NFTA’s acetamide group promotes leukemogenesis .

- Hydrazine derivatives (e.g., formic acid hydrazide) induce forestomach tumors, likely due to hydrazine liberation and direct mucosal irritation .

Metabolic Activation Pathways: FANFT and ANFT rely on peroxidase/PGHS for activation, whereas other nitrofurans (e.g., NFTA) may undergo nitroreduction by hepatic enzymes . ANFT, a FANFT metabolite, exhibits independent carcinogenicity via peroxidase-mediated DNA adduct formation .

Subcutaneous ANFT injection induces sarcomas, contrasting with FANFT’s epithelial tropism .

Modifying Factors: Aspirin inhibits FANFT-induced bladder carcinogenesis by blocking PGHS but promotes tumor growth if administered post-FANFT exposure . Germfree conditions enhance FANFT’s macromolecular binding, implicating gut microbiota in detoxification .

Biological Activity

Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-, commonly referred to as FANFT, is a chemical compound that has garnered attention due to its notable biological activities, particularly its carcinogenic potential. This article delves into the biological activity of FANFT, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FANFT is characterized by a formamide group attached to a thiazole ring which is further substituted with a nitro-thiophene moiety. Its molecular formula is with a molecular weight of approximately 238.22 g/mol. The compound typically appears as a dark yellow powder or solid and exhibits low solubility in water, making it primarily useful in research settings.

Carcinogenic Activity

Research has established that FANFT is a potent urinary bladder carcinogen in animal models. A study conducted on mice demonstrated that exposure to FANFT led to the development of bladder tumors, implicating it in cancer progression through metabolic activation pathways .

The carcinogenicity of FANFT is believed to be mediated through several mechanisms:

- Metabolic Activation : FANFT undergoes biotransformation in vivo, resulting in the formation of reactive metabolites capable of binding to cellular macromolecules. This binding initiates carcinogenic processes by modifying DNA and proteins.

- Tumor Promotion : In studies where aspirin was co-administered with FANFT, a reduction in the incidence of bladder tumors was observed, suggesting that certain anti-inflammatory agents may mitigate the carcinogenic effects of FANFT .

Comparative Analysis with Related Compounds

FANFT shares structural similarities with various thiazole derivatives. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Formamide, N-(4-(4-nitro-2-pyrrolyl)-2-thiazolyl) | C8H6N4O3S | Contains a pyrrole instead of thiophene | Different heterocyclic ring |

| Formamide, N-(4-(5-nitro-2-furanyl)-2-thiazolyl) | C8H6N4O3S | Furanyl substitution | Altered electronic properties |

| Thiazole derivatives (general) | Varies widely | Commonly exhibit antimicrobial properties | Broad range of biological activities |

The unique characteristic of FANFT lies in its specific combination of a nitro group on a thiophene ring fused with a thiazole structure, contributing to its distinct biological activity as a carcinogen compared to other thiazole derivatives.

Case Studies and Research Findings

Several studies have focused on the biological effects of FANFT:

- Tumorigenesis Studies : Research involving mouse bladder tumor lines demonstrated that FANFT induced tumor formation through specific pathways that warrant further investigation into its long-term effects on cellular health .

- Protective Effects of Aspirin : A study indicated that aspirin could reduce the incidence of bladder tumors induced by FANFT, highlighting potential therapeutic strategies for mitigating its carcinogenic effects .

- Biotransformation Pathways : Investigations into the metabolic pathways revealed that FANFT undergoes complex transformations leading to reactive intermediates that may contribute to its carcinogenicity.

Q & A

Q. What experimental models are commonly used to study the carcinogenicity of Formamide, N-[4-(5-nitro-2-thienyl)-2-thiazolyl]- (FANFT), and what are their key advantages?

FANFT is primarily administered orally to rodents (rats and mice) to induce urinary bladder carcinomas, with tumor histopathology closely resembling human transitional cell carcinoma. Studies show that oral dosing in albino rats produces transplantable tumors, enabling longitudinal analysis of carcinogenesis stages (hyperplasia, dysplasia, carcinoma) . The MBT-2 murine bladder cancer cell line, derived from FANFT-exposed C3H/He mice, is widely used for in vitro studies due to its reproducibility and relevance to human bladder cancer mechanisms .

Q. What structural features of FANFT are critical for its carcinogenic activity?

Structural analogs of FANFT reveal that the nitro group (-NO₂) on the furyl/thienyl ring is essential for carcinogenicity. Evidence from rat studies demonstrates that replacing the nitro group with amino or acetylamino groups abolishes tumorigenic activity. Additionally, the thiazole ring and formamide moiety are required for metabolic activation into reactive intermediates that bind DNA .

Q. What standardized protocols exist for synthesizing FANFT and its analogs?

Synthesis typically involves coupling 5-nitro-2-furyl/thienyl derivatives with thiazolylamine precursors. A representative method includes reacting 4-(5-nitro-2-furyl)-2-thiazolylamine with formic acid derivatives under anhydrous conditions (e.g., in pyridine or dimethylformamide). Purity is validated via chromatography and crystallography, with critical attention to avoiding hydrolytic degradation of the nitro group .

Advanced Research Questions

Q. How does FANFT synergize with other carcinogens to enhance tumorigenesis, and what mechanisms underlie these interactions?

Synergistic effects are observed when FANFT is co-administered with nitrosamines (e.g., N-butyl-N-(4-hydroxybutyl)nitrosamine) or aromatic amines (e.g., 3,3′-dichlorobenzidine). This synergy arises from overlapping DNA adduct formation pathways and oxidative stress amplification. For example, FANFT metabolites generate reactive oxygen species (ROS) that exacerbate DNA damage initiated by nitrosamines, accelerating bladder tumor progression .

Q. What molecular pathways are disrupted by FANFT-induced carcinogenesis, and how do these inform therapeutic targets?

FANFT activates the HEC1/Nek2 spindle assembly checkpoint pathway, leading to chromosomal instability. Proteomic studies of MBT-2 cells show downregulation of tumor suppressors (e.g., p53) and upregulation of pro-survival kinases (e.g., AKT). Targeting these pathways with inhibitors (e.g., INH1 for Nek2) reduces tumor growth in xenograft models .

Q. How can contradictory data on the carcinogenicity of FANFT analogs be resolved through structure-activity relationship (SAR) analysis?

SAR studies categorize analogs into three groups:

- Group 1 : Furacin-like compounds with intact nitro groups (carcinogenic).

- Group 2 : Hydrazino-thiazole derivatives lacking nitro groups (non-carcinogenic).

- Group 3 : Furan/benzene hybrids with substituted nitro groups (variable activity). Discrepancies arise from metabolic stability differences; non-carcinogenic analogs fail to form DNA-reactive metabolites. Computational modeling of electron-withdrawing effects on the nitro group can predict carcinogenic potential .

Q. What methodologies are recommended for validating FANFT-induced tumor models in translational research?

Key steps include:

- Histopathological validation : Staging tumors via hematoxylin/eosin staining and immunohistochemistry (e.g., γ-glutamyl transferase markers).

- Transplantability : Subcutaneous implantation in syngeneic hosts to assess tumorigenic retention.

- Omics profiling : RNA sequencing of MBT-2 cells to identify conserved pathways with human bladder cancer .

Data Analysis and Experimental Design

Q. How should researchers address batch variability in FANFT synthesis for reproducible carcinogenicity studies?

Batch consistency is ensured via:

- Quality control : NMR (¹H/¹³C) to confirm purity (>98%) and detect hydrolyzed byproducts (e.g., loss of nitro groups).

- Stability testing : Storage at -20°C in anhydrous conditions to prevent degradation.

- Dose calibration : Adjusting oral doses (e.g., 0.1–0.2% in feed) based on rodent weight and metabolic rate .

Q. What statistical approaches are optimal for analyzing FANFT dose-response relationships in long-term carcinogenesis studies?

Use Kaplan-Meier survival curves for tumor latency analysis and Cox proportional hazards models to correlate dose with tumor incidence. Non-linear regression (e.g., Hill equation) quantifies thresholds for NOAEL (no observed adverse effect level) .

Tables for Key Findings

| Structural Group | Carcinogenicity | Key Reference |

|---|---|---|

| Nitro-furyl/thienyl | High | |

| Amino-furyl | None | |

| Benzene-furan hybrid | Variable |

| Synergistic Agent | Mechanism | Effect |

|---|---|---|

| N-butyl-N-(4-HBA) | DNA adduct co-formation | 2.5x increase in tumor incidence |

| 3,3′-Dichlorobenzidine | ROS amplification | Accelerated carcinoma onset |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.